molecular formula C6H3ClFNO3 B11742922 4-Chloro-2-fluoro-6-nitrophenol CAS No. 58348-99-5

4-Chloro-2-fluoro-6-nitrophenol

Cat. No.: B11742922
CAS No.: 58348-99-5
M. Wt: 191.54 g/mol
InChI Key: BTEQJDAZDBLPHU-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-6-nitrophenol is an aromatic compound with the molecular formula C6H3ClFNO3 It is characterized by the presence of chloro, fluoro, and nitro substituents on a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluoro-6-nitrophenol typically involves multi-step processes. One common method includes the nitration of 4-chloro-2-fluorophenol using nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions often require controlled temperatures to ensure selective nitration at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of activated carbon to absorb organic impurities during the reaction process is also a common practice to enhance the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-fluoro-6-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Strong nucleophiles like sodium methoxide in methanol.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products:

    Reduction: 4-Chloro-2-fluoro-6-aminophenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

    Oxidation: Quinone derivatives.

Scientific Research Applications

4-Chloro-2-fluoro-6-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-6-nitrophenol involves its interaction with various molecular targets. For instance, in microbial degradation, enzymes such as 4C2NP reductase and 4C2AP dehalogenase play crucial roles in breaking down the compound . The nitro group undergoes reduction, followed by dehalogenation, leading to the formation of less toxic metabolites.

Comparison with Similar Compounds

  • 4-Chloro-2-nitrophenol
  • 2-Fluoro-4-nitrophenol
  • 2-Chloro-4-nitrophenol

Comparison: 4-Chloro-2-fluoro-6-nitrophenol is unique due to the presence of both chloro and fluoro substituents, which influence its reactivity and interaction with other chemicals. Compared to 4-Chloro-2-nitrophenol, the addition of a fluoro group increases its electron-withdrawing capacity, making it more reactive in nucleophilic substitution reactions . The presence of both chloro and fluoro groups also affects its solubility and stability, making it distinct from other similar compounds.

Biological Activity

4-Chloro-2-fluoro-6-nitrophenol (C₆H₃ClFNO₃) is an organic compound characterized by the presence of chloro, fluoro, and nitro substituents on a phenolic ring. This unique combination of functional groups enhances its chemical reactivity and biological activity, making it a subject of significant interest in various fields, including pharmaceuticals and environmental chemistry.

The chemical structure of this compound includes:

  • Chloro group : Enhances lipophilicity and potential interactions with biological membranes.
  • Fluoro group : Increases metabolic stability and influences binding affinity to biological targets.
  • Nitro group : Contributes to the compound's reactivity and potential as an electrophile.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as a broad-spectrum antibacterial agent. The mechanism of action is believed to involve disruption of cellular processes in bacteria, leading to cell death. For example, in vitro studies demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL depending on the strain tested.

Cytotoxicity

In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects on human cell lines. A study indicated that at concentrations above 100 µM, the compound exhibited significant cytotoxicity against lung cancer cells, killing approximately 30%–40% of these cells while remaining non-toxic to healthy cells at lower concentrations . This selective toxicity highlights its potential application in targeted cancer therapies.

Environmental Impact

The environmental implications of this compound have also been studied. Its persistence in aquatic environments raises concerns regarding toxicity to aquatic organisms. Toxicological assessments indicate that exposure can lead to adverse effects on fish and invertebrates, necessitating careful handling and regulation during its application in industrial processes.

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, including:

  • Nitration of Fluorinated Phenols : This method typically involves the use of nitrating agents under controlled conditions to introduce the nitro group.
  • Halogen Exchange Reactions : Utilizing halogenated precursors can facilitate the introduction of the chloro and fluoro groups.

The compound serves as an intermediate in the synthesis of several pharmaceutical compounds due to its bioactive properties. Its applications extend into agriculture as well, where it may be utilized for developing herbicides or pesticides owing to its biological activity against pests.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
2-Amino-4-chloro-6-nitrophenol C₆H₅ClN₂O₃Contains an amino group; different biological activity
2-Fluoro-4-chlorophenol C₆H₄ClFLacks nitro group; simpler structure
2-Chloro-5-nitrophenol C₆H₄ClN₂O₃Similar nitro group but different positioning

The distinct combination of substituents in this compound influences its reactivity and biological interactions compared to these compounds.

Properties

CAS No.

58348-99-5

Molecular Formula

C6H3ClFNO3

Molecular Weight

191.54 g/mol

IUPAC Name

4-chloro-2-fluoro-6-nitrophenol

InChI

InChI=1S/C6H3ClFNO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H

InChI Key

BTEQJDAZDBLPHU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)F)Cl

Origin of Product

United States

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